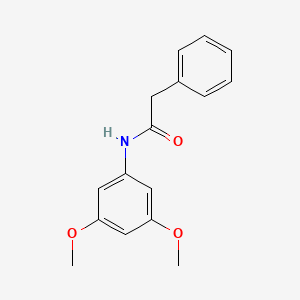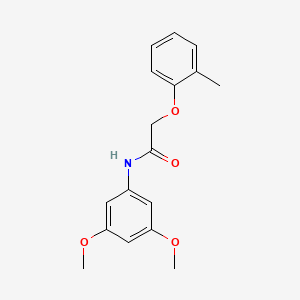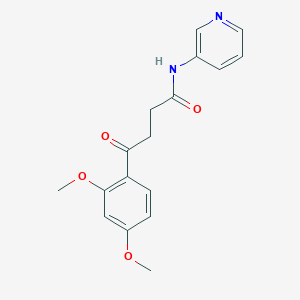
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a small molecule that belongs to the class of acrylamides.
Applications De Recherche Scientifique
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been found to modulate the activity of ion channels and receptors, which could lead to the development of new drugs for neurological disorders. In drug discovery, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been used as a starting compound for the synthesis of new molecules with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the activity of the TRPM8 ion channel, which is overexpressed in some types of cancer cells. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been found to inhibit cell proliferation and induce apoptosis. In neurons, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to modulate the activity of ion channels and receptors, which could lead to changes in neurotransmission. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide in lab experiments is its relatively simple synthesis method. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is also a small molecule, which makes it easier to study its effects on biological systems. However, one limitation of using 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is its potential toxicity. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to be toxic to some cell types at high concentrations, which could limit its use in some experiments.
Orientations Futures
There are several future directions for research on 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide. One direction is to study its effects on different types of cancer cells and to investigate its potential as a cancer therapy. Another direction is to explore its effects on different ion channels and receptors, which could lead to the development of new drugs for neurological disorders. Additionally, further research could be done to optimize the synthesis of 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide and to develop new analogs with improved pharmacological properties.
In conclusion, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method and small size make it a promising starting compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a cancer therapy and in drug discovery.
Méthodes De Synthèse
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide can be synthesized by a simple reaction between 4-methylbenzaldehyde and 2-pyrimidinylamine in the presence of acryloyl chloride. The reaction yields 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide as a white solid with a melting point of 170-172°C.
Propriétés
IUPAC Name |
(E)-3-(4-methylphenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-12(6-4-11)7-8-13(18)17-14-15-9-2-10-16-14/h2-10H,1H3,(H,15,16,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXZYJPFJYGBDL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)

![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)



![N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)
![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)
![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)

